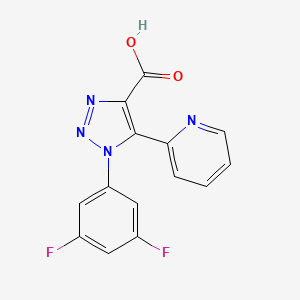

1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-8-5-9(16)7-10(6-8)20-13(11-3-1-2-4-17-11)12(14(21)22)18-19-20/h1-7H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRBIRKPFUGUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – Formation of the Triazole Core

The central synthetic strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction that forms 1,4-disubstituted 1,2,3-triazoles under mild conditions. This method is widely used for assembling 1,2,3-triazole rings with high yields and selectivity.

-

- An azide bearing either the pyridin-2-yl or 3,5-difluorophenyl substituent.

- A terminal alkyne bearing the complementary substituent.

-

- Copper(I) catalyst (e.g., CuSO4 combined with sodium ascorbate as a reducing agent to generate Cu(I) in situ).

- Solvent mixture such as tetrahydrofuran (THF)/water or dimethylformamide (DMF)/water.

- Room temperature or mild heating for 12–24 hours.

Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole intermediate with both the 3,5-difluorophenyl and pyridin-2-yl groups attached at N-1 and C-5 positions respectively.

Incorporation of the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl substituent can be introduced either as part of the azide or alkyne precursor in the CuAAC step or via a nucleophilic aromatic substitution (SNAr) reaction on a preformed triazole intermediate.

Nucleophilic Aromatic Substitution :

- Fluorine atoms on the aromatic ring are reactive sites for substitution by nucleophiles under basic conditions, allowing introduction or modification of the difluorophenyl moiety post-triazole formation.

Industrial and Scale-Up Considerations

-

- For large-scale synthesis, continuous flow technology enhances control over reaction parameters (temperature, mixing, residence time), improving yield and purity.

- This approach is particularly beneficial for CuAAC reactions and carboxylation steps due to better heat and mass transfer.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Triazole Ring Formation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal alkyne, CuSO4 + sodium ascorbate, THF/H2O, RT | High regioselectivity for 1,4-disubstituted triazoles |

| 2. Carboxylation at C-4 | Base-mediated Carboxylation | CO2, base (K2CO3 or NaH), polar aprotic solvent | Converts precursor to 4-carboxylic acid |

| 3. Introduction of Difluorophenyl Group | Nucleophilic Aromatic Substitution (SNAr) or pre-functionalized azide/alkyne | Base, nucleophiles, fluorinated aromatic precursors | Fluorine atoms facilitate substitution or are pre-installed |

| 4. Industrial Scale-Up | Continuous Flow Reactors | Flow reactors with controlled temperature and mixing | Enhances yield, safety, and scalability |

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The fluorine atoms and pyridine ring can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Activity Trends

Triazole-4-carboxylic acids with aryl/heteroaryl substituents at positions 1 and 5 have been extensively studied for antiproliferative effects. Below is a comparative analysis based on substituent variations and reported activities:

Table 1: Antiproliferative Activity of Selected Triazole Derivatives

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The 4-chlorophenyl and trifluoromethyl substituents (e.g., in the first entry) enhance activity, likely due to increased electrophilicity and metabolic stability. The 3,5-difluorophenyl group in the target compound may offer similar advantages .

- Pyridinyl substituents (e.g., pyridin-3-yl in the second entry) show moderate activity, with GP values >70% in lung cancer models. The pyridin-2-yl group in the target compound may exhibit distinct binding due to its nitrogen positioning .

Carboxylic Acid vs. Amide Derivatives:

- Carboxylic acids generally show lower activity than amides, as seen in studies where acids like 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid (GP = 62.47%) underperform compared to amide derivatives. This is attributed to the carboxylic group’s high acidity, which reduces cell permeability .

The pyridin-2-yl group in the target compound may mitigate this through balanced lipophilicity .

Selectivity and Mechanism of Action

- c-Met Kinase Inhibition: Structural analogs such as 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (a derivative of the first entry in Table 1) selectively inhibit c-Met kinase, inducing apoptosis in multiple cancer cell lines. The target compound’s difluorophenyl and pyridinyl groups may similarly target kinase domains .

Biological Activity

1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1338662-17-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in cancer treatment.

Synthesis

The compound is synthesized through a combination of click chemistry techniques involving azide-alkyne cycloaddition. This method allows for the formation of the triazole ring efficiently, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following mechanisms have been identified:

- Topoisomerase Inhibition : Compounds containing the 1,2,3-triazole structure have demonstrated significant inhibitory effects on topoisomerases I and II, enzymes critical for DNA replication and transcription . This inhibition leads to DNA damage and cell cycle arrest in cancer cells.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and altering the Bax/Bcl-2 ratio, promoting cell death .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G2/M phase arrest in HCT116 colorectal cancer cells, suggesting a mechanism that disrupts normal cell division .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which is associated with oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The triazole moiety is also known for its antimicrobial properties. Studies have reported that similar compounds exhibit activity against various pathogens, including bacteria and fungi .

Study 1: Antitumor Efficacy

A study conducted on lung cancer cell lines (H460) revealed that a derivative of this compound exhibited an IC50 value of 6.06 µM. The study demonstrated that the compound significantly induced apoptosis and increased ROS levels in treated cells .

Study 2: Mechanistic Insights

Further investigations into the molecular pathways involved showed that treatment led to an increase in LC3 expression (a marker for autophagy) and γ-H2AX expression (indicative of DNA damage), reinforcing the compound's role as a potential anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1338662-17-1 | Anticancer (Lung Cancer) | 6.06 |

| Ciprofloxacin-Chalcone Hybrid | N/A | Topoisomerase Inhibition | N/A |

| Isatin-Triazole Hybrid | N/A | Antibacterial (E. coli) | 0.0063 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method for triazole formation. Optimize stoichiometry of 3,5-difluorophenyl azide and pyridinyl alkyne precursors in a DMF/water mixture at 60–80°C under inert atmosphere . Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution). Yield improvements (60–75%) are achievable by controlling Cu(I) catalyst loading (5–10 mol%) and avoiding excess base to prevent carboxylic acid deprotonation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and retention time consistency .

- NMR : Confirm regiochemistry via -NMR (pyridyl protons at δ 8.5–9.0 ppm; triazole proton absence confirms 1,4-disubstitution). -NMR should show two distinct signals for 3,5-difluorophenyl groups (δ -110 to -115 ppm) .

- Mass spectrometry : ESI-MS ([M+H] expected at m/z 332.08) to verify molecular weight .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Data : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL). For biological assays, dissolve in DMSO (stock solutions ≤10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this triazole-carboxylic acid derivative for catalytic or ligand-binding applications?

- Approach : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. Compare with experimental UV-Vis spectra (λmax ≈ 260–280 nm in methanol) to validate electron-withdrawing effects of fluorine substituents .

- Application : Predict binding affinity to metalloenzymes (e.g., carbonic anhydrase) via molecular docking (AutoDock Vina) using the carboxylic acid as a zinc-binding group .

Q. What strategies resolve contradictions in observed vs. predicted -NMR chemical shifts for the triazole ring?

- Analysis : Discrepancies often arise from solvent effects or hydrogen bonding. Perform NMR in deuterated DMSO (which enhances carboxylic acid protonation) and compare with calculated shifts using ACD/Labs or ChemDraw. Adjust for ring current effects from the pyridyl group .

Q. How does the fluorine substitution pattern influence the compound’s pharmacokinetic profile in preclinical studies?

- Methodology :

- LogP : Experimental determination (shake-flask method) vs. computational prediction (XLogP3-AA) to assess lipophilicity. 3,5-Difluorophenyl groups increase LogP (~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine atoms reduce oxidative metabolism, extending half-life .

Q. What catalytic applications exist for this compound in heterogeneous systems (e.g., as a ligand in metal-organic frameworks)?

- Experimental design : Coordinate with Cu(II) or Ru(II) centers to form MOFs. Characterize via PXRD and BET surface area analysis. Test catalytic activity in azide-alkyne cycloaddition or oxidation reactions. The carboxylic acid group enhances stability via chelation .

Data Contradiction and Optimization

Q. How to address inconsistent biological activity data across cell lines?

- Troubleshooting :

- Dose-response curves : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Cell permeability : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular uptake via confocal microscopy .

Q. Why do DSC thermograms show multiple melting events, and how does this impact formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.